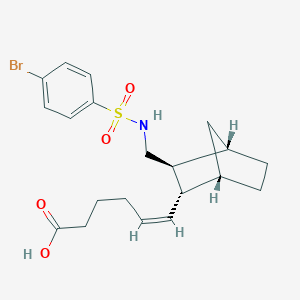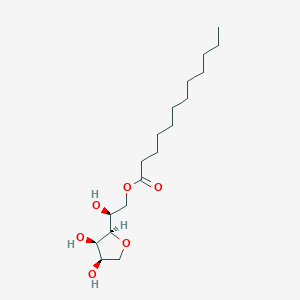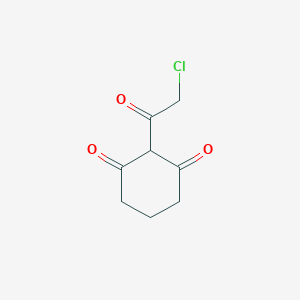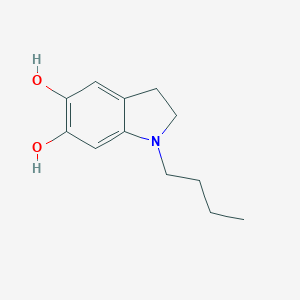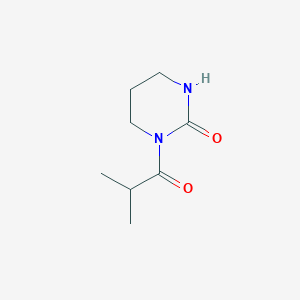
1-Isobutyryltetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyryltetrahydropyrimidin-2(1H)-one, also known as THP-isobutyric acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for use in pharmaceuticals, agrochemicals, and other industries.
Aplicaciones Científicas De Investigación
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have insecticidal properties, which could be useful in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which may be responsible for its antitumor and anti-inflammatory properties. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has also been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. Additionally, 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is relatively easy to synthesize, making it readily available for use in lab experiments. However, there are also limitations to using 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. One possible direction is the development of new drugs based on this compound. Studies have shown that 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid has antitumor, anti-inflammatory, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid, which could lead to the development of new treatments for various diseases. Another potential future direction is the development of new agrochemicals based on 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid. Studies have shown that this compound has insecticidal properties, which could be useful in the development of new agrochemicals.
Métodos De Síntesis
The synthesis of 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing 1-Isobutyryltetrahydropyrimidin-2(1H)-oneic acid is the reaction between isobutyryl chloride and tetrahydropyrimidinone. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
127834-94-0 |
|---|---|
Nombre del producto |
1-Isobutyryltetrahydropyrimidin-2(1H)-one |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(2-methylpropanoyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(11)10-5-3-4-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
Clave InChI |
HOENQMCEPYNSLT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCNC1=O |
SMILES canónico |
CC(C)C(=O)N1CCCNC1=O |
Sinónimos |
2(1H)-Pyrimidinone, tetrahydro-1-(2-methyl-1-oxopropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



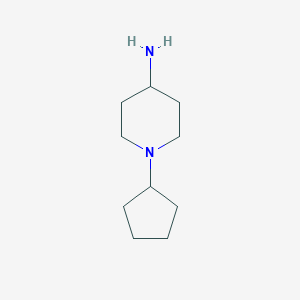
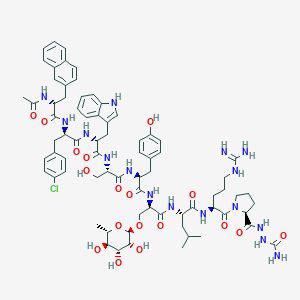
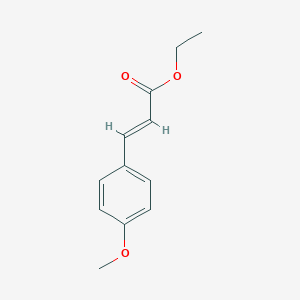
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
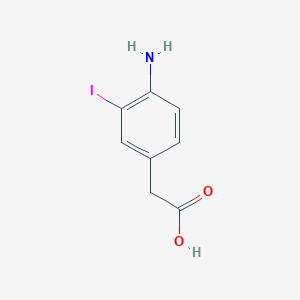
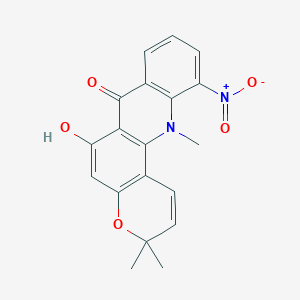
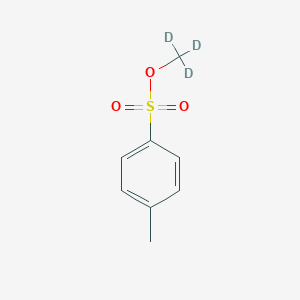
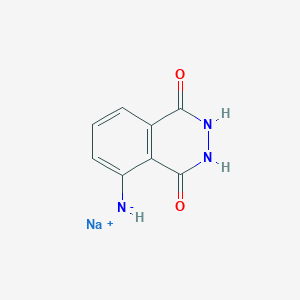
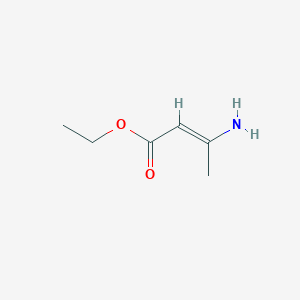
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
